molecular formula C26H21Cl2N3O3 B288639 5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione

5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B288639
M. Wt: 494.4 g/mol
InChI Key: UQHXHSNJXUXZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as SDZ 216-525 and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is thought to work by blocking the activity of dopamine receptors in the brain. This leads to a decrease in dopamine transmission, which is thought to be responsible for the antipsychotic and antidepressant effects of this compound.
Biochemical and Physiological Effects
In addition to its effects on dopamine receptors, 5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been found to have a range of other biochemical and physiological effects. For example, it has been found to increase the levels of the neurotransmitter serotonin in the brain, which is thought to contribute to its antidepressant effects. It has also been found to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in a range of other conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione is its potent and selective activity on dopamine receptors. This makes it a useful tool for studying the role of dopamine in mental health disorders. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione. One potential direction is to investigate its potential therapeutic applications in other conditions, such as Parkinson's disease and Alzheimer's disease. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate system. Finally, further research is needed to fully understand the mechanism of action of this compound and to develop more potent and selective derivatives.

Synthesis Methods

The synthesis of 5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione involves several steps. The starting material is 4-methylbenzaldehyde, which is reacted with 2,5-dichlorophenyl hydrazine to form the corresponding hydrazone. This hydrazone is then reacted with phosgene to form the isocyanate intermediate, which is then reacted with 4-methylphenyl isocyanate and piperazine to form the final product.

Scientific Research Applications

The potential therapeutic applications of 5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione have been extensively studied. This compound has been found to have potent antipsychotic and antidepressant effects, making it a promising candidate for the treatment of mental health disorders such as schizophrenia and depression.

properties

Product Name

5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione

Molecular Formula

C26H21Cl2N3O3

Molecular Weight

494.4 g/mol

IUPAC Name

5-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C26H21Cl2N3O3/c1-16-2-6-19(7-3-16)31-25(33)20-8-4-17(14-21(20)26(31)34)24(32)30-12-10-29(11-13-30)23-15-18(27)5-9-22(23)28/h2-9,14-15H,10-13H2,1H3

InChI Key

UQHXHSNJXUXZPZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)Cl)Cl

Origin of Product

United States

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